Benzene, 1-(2-nitroethenyl)-3-phenoxy-

Organic Synthesis Nitroalkene Chemistry Building Block Preparation

Standard β-nitrostyrenes often suffer from poor regioselectivity and polymerization side-reactions under basic conditions, compromising synthetic yields. CAS 70599-84-7 (3-phenoxy-β-nitrostyrene) solves this with a stabilized conjugated system. - **Electron-deficient nitrovinyl** with >95% 1,4-addition regioselectivity - **Enables clean** Michael addition-cyclization to pyrrolidines, piperidines, indoles - **Reduces purification** need; ideal for asymmetric organocatalysis & screening panels - **Solid, stable** intermediate - consistent multi-step industrial quality

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 70599-84-7
Cat. No. B3056345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(2-nitroethenyl)-3-phenoxy-
CAS70599-84-7
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C[N+](=O)[O-]
InChIInChI=1S/C14H11NO3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H
InChIKeyHCABRSGOYONOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-(2-nitroethenyl)-3-phenoxy- Overview


Benzene, 1-(2-nitroethenyl)-3-phenoxy- (CAS 70599-84-7), commonly referred to as 3-phenoxy-β-nitrostyrene, is a conjugated nitroalkene with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol [1]. This compound features an electron-deficient nitrovinyl moiety conjugated to a 3-phenoxyphenyl ring, a structure that confers high electrophilicity at the β-carbon and enables a broad range of transformations [2]. It is primarily sourced as a high-purity building block (≥95%) for the synthesis of complex heterocycles, pharmaceuticals, and agrochemicals [3].

Synthesis Failure with Generic β-Nitrostyrenes


The 3-phenoxy substitution on the aromatic ring is not a minor variation; it fundamentally alters both the steric and electronic landscape of the nitroalkene. Unlike simple β-nitrostyrenes, which often suffer from poor regioselectivity and moderate yields due to polymerization side-reactions [1], the phenoxy group in CAS 70599-84-7 stabilizes the conjugated system and directs electrophilic additions with higher specificity [2]. Generic analogs, such as unsubstituted β-nitrostyrene (CAS 102-96-5) or 4-methoxy-β-nitrostyrene (CAS 3179-10-0), lack this substitution pattern and are prone to trimerization under basic conditions, leading to intractable byproducts [1]. Consequently, procurement of the precise 3-phenoxy derivative is non-negotiable for achieving reproducible yields and regioselectivity in applications ranging from heterocyclic synthesis to asymmetric catalysis [2][3].

Benzene, 1-(2-nitroethenyl)-3-phenoxy-: Quantitative Evidence


Synthetic Yield Advantage vs. 4-Methoxy Analog

In a comparative synthesis study under solvent-free Henry conditions, Benzene, 1-(2-nitroethenyl)-3-phenoxy- (CAS 70599-84-7) was obtained in significantly higher yield than its 4-methoxy analog. The 3-phenoxy substitution enhances the electrophilicity of the carbonyl intermediate while reducing side-product formation [1].

Organic Synthesis Nitroalkene Chemistry Building Block Preparation

Regioselectivity Advantage over β-Nitrostyrene

The phenoxy group at the 3-position directs nucleophilic attack to the β-carbon of the nitrovinyl moiety, yielding a single regioisomer in Michael additions. In contrast, unsubstituted β-nitrostyrene often produces mixtures of 1,2- and 1,4-addition products, complicating purification [1][2].

Michael Addition Regioselective Synthesis Asymmetric Catalysis

Thermal and Chemical Stability During Storage

The 3-phenoxy substitution increases the molecular weight and introduces an ether linkage, raising the melting point and reducing sensitivity to light and moisture compared to simpler β-nitrostyrenes. This stability is critical for maintaining purity during long-term storage and shipping [1].

Compound Stability Procurement Logistics Shelf Life

Reduced Polymerization in Basic Media

β-Nitrostyrenes are notoriously prone to base-catalyzed trimerization and polymerization, which can consume starting material and contaminate products. The 3-phenoxy derivative exhibits a reduced tendency for these side reactions due to both steric shielding of the nitroalkene and electronic stabilization of the intermediate nitronate [1].

Side Reaction Suppression Process Robustness Scalability

Benzene, 1-(2-nitroethenyl)-3-phenoxy-: Research & Industrial Applications


3-Phenoxy-Substituted Heterocycle Synthesis

In medicinal chemistry and agrochemical development, the 3-phenoxy motif is often required for target binding. This compound serves as an ideal precursor for synthesizing 3-phenoxy-substituted pyrrolidines, piperidines, and indoles through Michael addition-cyclization sequences. The high regioselectivity (>95% 1,4-addition) ensures clean product profiles and reduces the need for chromatographic purification, as supported by studies on substituted nitroalkenes [1][2].

Asymmetric Organocatalysis

The conjugated nitroalkene system of CAS 70599-84-7 is a privileged scaffold for asymmetric organocatalytic reactions, including Michael additions, Diels-Alder cycloadditions, and Friedel-Crafts alkylations. Its increased stability and reduced polymerization propensity make it particularly suitable for long-duration catalytic reactions where less stable nitrostyrenes would degrade [3]. Procurement of this compound is essential for reproducibility in enantioselective methodology development.

Phenoxybenzene Building Block Preparation

This compound is a key intermediate in the synthesis of more complex phenoxybenzene derivatives, including those used in liquid crystals, polymers, and advanced materials. The nitro group can be reduced to an amine (3-phenoxyaniline derivative), which can then be further functionalized. The solid, stable nature of this intermediate facilitates its use in multi-step industrial processes where consistent quality and long shelf life are paramount [4].

Antimicrobial & Antifungal Screening

Several studies have noted the antimicrobial and antifungal potential of substituted β-nitrostyrenes, with activity linked to the electron-withdrawing nitro group and its ability to disrupt microbial redox balance [5]. While specific quantitative data for CAS 70599-84-7 remains limited, its structural features align with those of active nitrostyrene derivatives, making it a valid candidate for inclusion in broad-spectrum antimicrobial screening panels [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzene, 1-(2-nitroethenyl)-3-phenoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.